

Application Note: Laboratory-Scale Synthesis of N,2-Dimethyl-4-nitroaniline

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Compound of Interest

Compound Name: *N,2-Dimethyl-4-nitroaniline*

Cat. No.: B079936

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N,2-Dimethyl-4-nitroaniline is an aromatic organic compound that belongs to the class of nitroanilines. Structurally similar compounds, such as 2-Methyl-4-nitroaniline and N,N-Dimethyl-4-nitroaniline, are recognized for their roles as versatile synthetic intermediates in various industrial and research applications.^{[1][2]} These related molecules serve as precursors in the synthesis of azo dyes, pigments, and are used in the development of materials with non-linear optical properties.^{[1][3][4]} The presence of both an electron-donating substituted amino group and an electron-withdrawing nitro group on the aniline ring creates a "push-pull" system, making this class of compounds valuable for research in materials science and as building blocks for more complex molecules.^[1]

This document provides a detailed protocol for the laboratory synthesis of **N,2-Dimethyl-4-nitroaniline** via the electrophilic nitration of N,2-dimethylaniline.

Safety and Hazard Information

The synthesis of **N,2-Dimethyl-4-nitroaniline** involves the use of hazardous materials and requires strict adherence to safety protocols. Based on data for closely related nitroaniline compounds, the product and reagents should be handled with extreme care.

- Hazards: The target compound is expected to be toxic if swallowed, inhaled, or in contact with skin.[5][6] It may cause serious skin and eye irritation.[5] The nitration reaction is highly exothermic and can proceed uncontrollably if the temperature is not carefully managed.
- Required Precautions:
 - All procedures must be conducted in a well-ventilated chemical fume hood.[5][6]
 - Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles with a face shield, must be worn at all times.
 - An ice bath must be readily available for temperature control during the nitration step.
 - Ensure that emergency safety equipment, such as an eyewash station and safety shower, is accessible.[6]
 - Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol details the synthesis of **N,2-Dimethyl-4-nitroaniline** through the direct nitration of N,2-dimethylaniline using a mixture of nitric and sulfuric acids. The procedure is adapted from established methods for the nitration of substituted anilines.[7]

1. Preparation of the Amine Salt Solution:

- Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, and a dropping funnel, in an ice-salt bath.
- Carefully add 50 mL of concentrated sulfuric acid to the flask.
- While stirring vigorously, slowly add 0.1 mol of N,2-dimethylaniline to the sulfuric acid. The addition should be done dropwise to control the initial exotherm.
- Continue stirring in the ice bath until the temperature of the resulting amine salt solution is cooled to 0-5 °C.

2. Nitration:

- Separately, prepare the nitrating mixture by cautiously adding 0.105 mol of concentrated nitric acid to 25 mL of cold, concentrated sulfuric acid in a beaker cooled in an ice bath.

- Transfer the cold nitrating mixture to the dropping funnel.
- Add the nitrating mixture drop by drop to the stirred amine salt solution. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.^[7] This step may take approximately 1-1.5 hours.

3. Reaction Quenching and Product Isolation:

- Once the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
- Prepare a 1 L beaker containing approximately 500 g of crushed ice.
- Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic.
- Carefully neutralize the acidic solution by slowly adding a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

4. Purification:

- Collect the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the filter cake thoroughly with cold water to remove any residual acid and inorganic salts.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final **N,2-Dimethyl-4-nitroaniline** product.
- Dry the purified crystals in a vacuum desiccator.

Data Presentation

The following table summarizes the reagents used in this synthesis.

Reagent	Formula	MW (g/mol)	Amount (mol)	Molar Ratio	Volume / Mass
N,2-Dimethylaniline	C ₈ H ₁₁ N	121.18	0.10	1.0	~12.1 g
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	-	-	~75 mL
Nitric Acid (conc.)	HNO ₃	63.01	0.105	1.05	~6.6 g (4.7 mL)
Product	C ₈ H ₁₀ N ₂ O ₂	166.18	-	-	~16.6 g (Theor.)

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

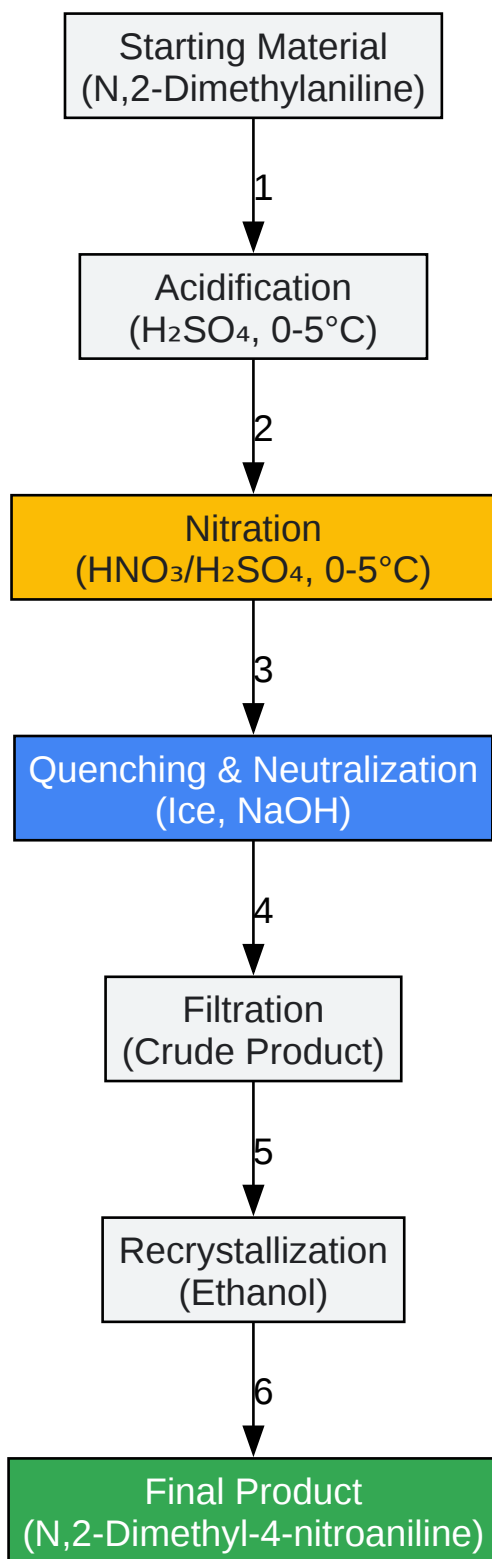


Diagram 1: Synthesis Workflow for N,2-Dimethyl-4-nitroaniline

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Caption: Synthesis Workflow for **N,2-Dimethyl-4-nitroaniline**.

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